N-[1-(4-bromophenyl)ethyl]acetamide

Catalog No.
S798661
CAS No.
92520-16-6
M.F
C10H12BrNO
M. Wt
242.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(4-bromophenyl)ethyl]acetamide

CAS Number

92520-16-6

Product Name

N-[1-(4-bromophenyl)ethyl]acetamide

IUPAC Name

N-[1-(4-bromophenyl)ethyl]acetamide

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

InChI

InChI=1S/C10H12BrNO/c1-7(12-8(2)13)9-3-5-10(11)6-4-9/h3-7H,1-2H3,(H,12,13)

InChI Key

DRRCKKJEBGEBGR-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)C

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)C

N-[1-(4-Bromophenyl)ethyl]acetamide, also known by its product code SDA52016, is a research chemical used as a ligand in asymmetric hydrogenation reactions []. As a ligand, it binds to a metal catalyst, enhancing its ability to selectively convert a substrate molecule from one form (enantiomer) to another.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental organic reaction in which a molecule with a double bond (alkene) is converted to a saturated molecule (alkane) with the addition of hydrogen (H2). However, alkenes often exist as mirror-image forms (enantiomers). Asymmetric hydrogenation aims to selectively produce one enantiomer over the other [].

N-[1-(4-bromophenyl)ethyl]acetamide is an organic compound characterized by the presence of a bromophenyl group attached to an ethyl chain and an acetamide functional group. The molecular formula for this compound is C11H12BrN, and it has a molecular weight of approximately 252.12 g/mol. Its structure can be visualized as follows:

text
Br |C6H4-CH(CH3)-C(=O)NH2

  • Amides

    While some amides can be irritants, most are relatively non-toxic [].

  • Bromophenyl Compounds

    Brominated aromatic compounds can vary in toxicity. It is advisable to handle any unknown compound with caution and consult with a safety professional before handling it in a laboratory setting [].

Typical of acetamides and aryl compounds. Notably, it can undergo:

  • Acylation Reactions: The acetamide group can be modified through acylation, leading to the formation of new derivatives.
  • Reduction Reactions: The compound can be reduced to form secondary amines or alcohols under appropriate conditions.
  • Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, providing pathways for synthesizing more complex molecules .

Research indicates that N-[1-(4-bromophenyl)ethyl]acetamide exhibits various biological activities. Compounds with similar structures have shown potential as:

  • Anticancer Agents: Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Properties: Studies have reported that certain analogs possess antimicrobial activity against various pathogens .
  • Ligands in Drug Development: This compound may serve as a ligand in asymmetric hydrogenation reactions, contributing to the development of pharmaceuticals.

The synthesis of N-[1-(4-bromophenyl)ethyl]acetamide can be achieved through several methods:

  • Direct Acylation: The compound can be synthesized by reacting 1-(4-bromophenyl)ethanol with acetic anhydride or acetyl chloride in the presence of a base.
  • Reductive Acetylation: Another approach involves the reduction of 1-(4-bromophenyl)ethanone followed by acetylation to yield N-[1-(4-bromophenyl)ethyl]acetamide .
  • Ultrasound-Assisted Synthesis: Recent studies suggest that ultrasound-assisted methods can enhance yields and reduce reaction times compared to conventional methods .

N-[1-(4-bromophenyl)ethyl]acetamide has several applications:

  • Research Chemical: It is utilized in laboratories for studying chemical properties and biological interactions.
  • Pharmaceutical Intermediate: This compound may serve as an intermediate in the synthesis of bioactive molecules.
  • Ligand in Catalysis: Its role as a ligand in asymmetric catalysis highlights its importance in synthetic organic chemistry.

Interaction studies involving N-[1-(4-bromophenyl)ethyl]acetamide focus on its binding affinity with various biological targets. Molecular docking studies suggest that this compound interacts favorably with specific receptors or enzymes, indicating potential therapeutic applications. These studies often employ computational modeling alongside experimental validation to elucidate binding mechanisms and affinities .

N-[1-(4-bromophenyl)ethyl]acetamide shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
N-(4-Bromophenyl)acetamideAcetamideLacks ethylene bridge; simpler structure
1-(4-Bromophenyl)ethanoneKetoneContains a carbonyl group instead of amine
N-[1-(3-bromophenyl)ethyl]acetamideAcetamideVariation in the position of bromine substitution
N-[1-(2-bromophenyl)ethyl]acetamideAcetamideDifferent bromine location affecting reactivity

N-[1-(4-bromophenyl)ethyl]acetamide's unique feature lies in its specific substitution pattern on the phenyl ring, which influences its reactivity and biological properties compared to its analogs.

Reductive Acetylation Routes from Oxime Precursors

The reductive acetylation pathway from oxime precursors represents one of the most versatile approaches for synthesizing N-[1-(4-bromophenyl)ethyl]acetamide [5] [6]. This methodology exploits the unique reactivity of oxime derivatives, which contain weak nitrogen-oxygen bonds that undergo homolytic scission under appropriate thermal or photochemical conditions [5].

The fundamental approach involves the preparation of 4-bromophenyl ketone oximes as starting materials, followed by selective reduction and subsequent acetylation [7]. Recent investigations have demonstrated that ene-reductases can effectively reduce the carbon-nitrogen double bond of oximes to generate intermediate amino groups, which then undergo spontaneous acetylation reactions [7]. The process begins with the formation of oxime esters through the reaction of 4-bromophenyl ketones with hydroxylamine derivatives under mild acidic conditions [5].

Reduction MethodCatalyst/ReagentYield (%)Reaction TimeTemperature (°C)
Enzymatic ReductionEne-reductase ER11078-8524 hours30
Chemical ReductionSodium cyanoborohydride65-724 hours25
Photochemical ReductionUltraviolet irradiation58-688 hours35
Electrochemical ReductionPlatinum electrode71-796 hours20

The optimization of reductive acetylation conditions has revealed that enzymatic approaches using ene-reductases provide superior stereoselectivity compared to traditional chemical methods [7]. The enzyme-catalyzed reduction proceeds through a stereoselective pathway that generates predominantly the R-configured amine intermediate with excellent optical purity exceeding 98% enantiomeric excess [7]. This high degree of stereocontrol stems from the specific binding interactions between the oxime substrate and the enzyme active site.

Mechanistic studies have elucidated that the reductive acetylation process involves a two-step sequence where the oxime moiety undergoes initial reduction to form an α-amino intermediate, followed by in situ acetylation [7]. The intermediate amino compound exhibits enhanced reactivity toward acetylating agents due to the electron-withdrawing effect of the 4-bromophenyl substituent [5]. Optimization experiments have demonstrated that maintaining reaction temperatures between 25-35°C and employing buffered aqueous systems significantly improve both yield and selectivity [7].

The scalability of oxime-based reductive acetylation has been successfully demonstrated on preparative scales up to 2 mmol, providing acetamide products in decent yields ranging from 60-85% [7]. The reaction conditions have been optimized to minimize side reactions, particularly the formation of undesired hydroxylamine intermediates and over-reduced products [5]. The use of controlled stoichiometry, with 1.2 equivalents of reducing agent and 1.5 equivalents of acetylating reagent, ensures complete conversion while preventing substrate decomposition [7].

Stereoselective Synthesis of Enantiomeric Forms

The stereoselective synthesis of enantiomeric forms of N-[1-(4-bromophenyl)ethyl]acetamide has emerged as a critical area of research, driven by the distinct biological activities often exhibited by different stereoisomers [8] [9]. The development of enantioselective methodologies has focused on asymmetric synthesis strategies that provide access to both R and S enantiomers with high optical purity.

Catalytic asymmetric synthesis approaches have demonstrated remarkable success in generating enantiomerically pure acetamide derivatives [8]. The use of chiral rhodium catalysts in combination with squaramide co-catalysts has enabled efficient carbene insertion reactions into primary amides, resulting in excellent enantioselectivity under mild reaction conditions [8]. This methodology features rapid reaction rates, typically completing within one minute, and achieves high yields with exceptional stereocontrol.

Catalyst SystemLigandEnantiomeric Excess (%)Yield (%)Reaction Time
Rhodium-SquaramideChiral phosphine94-9882-911 minute
Palladium-BINAP2,2'-bis(diphenylphosphino)-1,1'-binaphthyl89-9575-8830 minutes
Copper-BoxBis(oxazoline)86-9270-852 hours
Ruthenium-TsDPENTosyl-1,2-diphenylethylenediamine91-9678-8945 minutes

The mechanistic investigation of stereoselective synthesis has revealed that non-covalent interactions between the catalyst and reaction intermediates play a critical role in enantiocontrol [8]. Computational studies have identified key hydrogen bonding and π-π stacking interactions that stabilize the transition state leading to the preferred enantiomer [8]. These findings have guided the rational design of improved catalyst systems with enhanced selectivity.

Biocatalytic approaches have also proven highly effective for stereoselective acetamide synthesis [7]. The use of engineered ene-reductases with modified active sites has enabled the production of both R and S enantiomers through substrate-controlled selectivity [7]. The enzyme-catalyzed reactions proceed under environmentally benign conditions in aqueous media, eliminating the need for organic solvents and harsh reaction conditions.

The optimization of reaction parameters for stereoselective synthesis has identified several critical factors that influence enantioselectivity [9]. Temperature control proves essential, with lower temperatures generally favoring higher selectivity at the expense of reaction rate [9]. Solvent selection significantly impacts both yield and stereoselectivity, with polar aprotic solvents typically providing optimal results [9]. The concentration of reactants also affects the stereochemical outcome, with dilute conditions often promoting better selectivity.

Dynamic kinetic resolution strategies have been employed to access single enantiomers from racemic starting materials [9]. This approach combines in situ racemization of the substrate with selective transformation of one enantiomer, effectively converting the entire substrate pool into the desired stereoisomer [9]. The implementation of such strategies has achieved enantiomeric excesses exceeding 95% while maintaining high chemical yields.

Alternative Pathways Using Cyclopropane and Ethyl Group Modifications

The exploration of alternative synthetic pathways incorporating cyclopropane and ethyl group modifications has revealed innovative approaches to N-[1-(4-bromophenyl)ethyl]acetamide synthesis [10]. These methodologies leverage the unique reactivity profiles of cyclopropane derivatives and exploit regioselective ethyl group transformations to construct the target acetamide structure.

Cyclopropane-based synthetic strategies have emerged as powerful tools for introducing structural complexity while maintaining high levels of regioselectivity [10]. The synthesis begins with the preparation of 2-phenylcyclopropane-1-carboxylic acid derivatives through Corey-Chaykovsky cyclopropanation of appropriate bromophenyl substrates [10]. The key transformation involves the conversion of cyclopropane carboxylic acids to the corresponding acetamide derivatives through a series of carefully orchestrated functional group manipulations.

The synthetic route employs Knoevenagel condensation of 4-bromobenzaldehyde with malonic acid derivatives to generate intermediate alkenes, which subsequently undergo cyclopropanation using trimethylsulfoxonium iodide under basic conditions [10]. The resulting cyclopropane intermediates are then subjected to selective hydrolysis and amidation reactions to introduce the acetamide functionality [10]. This approach has demonstrated excellent functional group tolerance and provides access to acetamide products in yields ranging from 65-82%.

Cyclopropanation MethodYield (%)DiastereoselectivityFunctional Group Tolerance
Corey-Chaykovsky75-82>20:1Excellent
Simmons-Smith68-7815:1Good
Dirhodium Catalysis70-85>25:1Excellent
Copper Catalysis62-7512:1Moderate

Ethyl group modification strategies have focused on the regioselective functionalization of ethyl-substituted precursors to generate the desired acetamide structure [10]. These approaches exploit the differential reactivity of primary versus secondary carbon centers to achieve selective transformations [10]. The methodology involves the preparation of ethyl-substituted bromophenyl derivatives followed by selective oxidation and amidation sequences.

The optimization of cyclopropane-based pathways has identified key factors that influence both yield and selectivity [10]. Reaction temperature control proves critical, with optimal conditions typically falling within the range of 60-80°C to balance reaction rate with product stability [10]. The choice of base system significantly affects the cyclopropanation efficiency, with potassium carbonate in polar aprotic solvents providing superior results compared to alternative base combinations [10].

Mechanistic investigations have revealed that ethyl group modifications proceed through radical intermediates that exhibit distinct regioselectivity patterns [10]. The presence of the 4-bromophenyl substituent influences the stability of these radical species, directing the reaction toward the desired regioisomer [10]. Computational studies have validated these mechanistic proposals and provided insights into the factors governing selectivity.

The scalability assessment of alternative pathways has demonstrated their potential for preparative applications [10]. Continuous flow reactor systems have been successfully implemented for cyclopropane synthesis, enabling improved heat and mass transfer while maintaining consistent product quality [10]. The integration of inline analytical monitoring has facilitated real-time optimization of reaction parameters, resulting in enhanced process efficiency and reduced waste generation.

XLogP3

2.1

Dates

Last modified: 08-15-2023

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